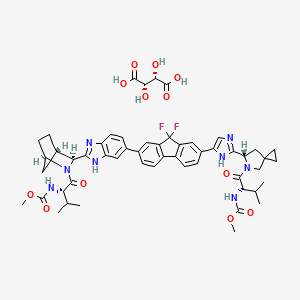

Ledipasvir D-tartrate

Description

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H54F2N8O6.C4H6O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;5-1(3(7)8)2(6)4(9)10/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2,5-6H,(H,7,8)(H,9,10)/t29-,30+,38-,39-,40-,41-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVLPYMRXLPMDX-KEAIDYLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H60F2N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1039.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499193-68-8 | |

| Record name | Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester, (2S,3S)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499193-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ledipasvir D-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1499193688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEDIPASVIR D-TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT680T6HCQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Ledipasvir D-tartrate: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, salt formation, and comprehensive characterization of Ledipasvir D-tartrate.

This technical guide provides a detailed overview of the synthesis and characterization of this compound, a potent antiviral agent against the hepatitis C virus (HCV). This document outlines the synthetic pathways for Ledipasvir, the specific process for the formation of its D-tartrate salt, and a comprehensive analysis of its physicochemical properties through various analytical techniques. The information is intended to serve as a valuable resource for researchers engaged in the development and analysis of this important pharmaceutical compound.

Synthesis of Ledipasvir

The synthesis of Ledipasvir is a multi-step process involving the assembly of complex heterocyclic moieties. While several synthetic routes have been reported, a common approach involves the coupling of key intermediates to construct the final molecule.[1][2] A generalized synthetic scheme is presented below. The process typically begins with the preparation of functionalized benzimidazole and fluorene intermediates, which are then coupled, followed by the introduction of the valine-derived side chains.[1][3]

Experimental Protocol for a Key Coupling Step

The following protocol is a representative example of a Suzuki coupling reaction to form a key intermediate in the synthesis of Ledipasvir, as adapted from patent literature.[1]

Materials:

-

Carbamic acid, N-[(lS)-l-[[(lR,3S,4S)-3-(6-bromo-lH-benzimidazol-2-yl)-2- azabicyclo[2.2. 1]hept-2-yl]carbonyl]-2-methylpropyl]-, methyl ester (1 equivalent)

-

Bis(neopentylglycolate)diboron (1.1 equivalents)

-

Potassium propionate (1.2 equivalents)

-

Palladium catalyst (e.g., Pd/C, 0.08 equivalents)

-

Isopropyl acetate (IPA) (12 volumes)

-

Compound of formula 4a (as described in the patent) (1 equivalent)

-

Potassium phosphate (K3PO4) solution (degassed)

-

Water

Procedure:

-

Under an inert atmosphere, charge a reaction vessel with Carbamic acid, N-[(lS)-l-[[(lR,3S,4S)-3-(6-bromo-lH-benzimidazol-2-yl)-2- azabicyclo[2.2. 1]hept-2-yl]carbonyl]-2-methylpropyl]-, methyl ester, bis(neo pentylglycolate)diborane, potassium propionate, Pd/C, and IPA acetate.

-

Heat the reaction mixture to 69-72 °C and maintain for 3 hours.

-

Cool the reaction mass to room temperature.

-

Charge the compound of formula 4a and a degassed solution of K3PO4 in water at 20-25 °C.

-

Maintain the reaction mixture for 2 hours at 65-72 °C.

-

Cool the reaction to 20-25 °C.

-

Proceed with workup and purification to isolate the coupled product.

Formation of this compound

The D-tartrate salt of Ledipasvir is a crystalline form that offers improved physicochemical properties, such as stability and dissolution rate, compared to the amorphous free base.[4] The salt is formed by reacting the Ledipasvir free base with D-tartaric acid in a suitable solvent system.[4]

Experimental Protocol for D-tartrate Salt Formation

The following is a generalized procedure for the preparation of this compound.[4][5]

Materials:

-

Ledipasvir (free base) (1 equivalent)

-

D-(-)-tartaric acid (1-1.1 equivalents)

-

Methanol

-

Water

Procedure:

-

Dissolve Ledipasvir free base in absolute methanol by heating the mixture to approximately 50-55 °C.

-

Separately, prepare a solution of D-(-)-tartaric acid in water.

-

Slowly add the D-(-)-tartaric acid solution to the heated Ledipasvir solution.

-

Heat the resulting mixture to approximately 60-65 °C. Optionally, seed with a small amount of crystalline this compound to promote crystallization.

-

Maintain the mixture at reflux (60-65 °C) for about four hours, during which a thick suspension should form.

-

Slowly cool the slurry to ambient temperature.

-

Collect the solid product by filtration and wash with methanol.

-

Dry the product under vacuum to yield crystalline this compound.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and solid-state properties. The following techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.[6][7][8]

Table 1: Typical HPLC Method Parameters for Ledipasvir Analysis

| Parameter | Condition |

| Column | Kromosil C18 (250 x 4.6 mm, 5 µm) or equivalent[9] |

| Mobile Phase | Acetonitrile and 0.1% orthophosphoric acid (35:65 v/v)[8] |

| Flow Rate | 1.0 mL/min[6][9] |

| Detection | UV at 259 nm[9] |

| Column Temperature | 35 °C[9] |

| Retention Time (Ledipasvir) | Approximately 3.743 min to 4.630 min[8][9] |

X-ray Powder Diffraction (XRPD)

XRPD is used to confirm the crystalline nature of this compound and to identify its specific polymorphic form. The crystalline D-tartrate salt exhibits a distinct diffraction pattern.[4]

Table 2: Characteristic XRPD Peaks for this compound

| Peak Position (°2θ ± 0.2°) |

| 4.0 |

| 10.3 |

| 19.7 |

| As determined using Cu-Kα radiation (λ = 1.54178 Å).[4] |

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point and thermal stability.[4][10]

Table 3: Thermal Analysis Data for this compound

| Analysis | Observation |

| DSC | Endotherm at approximately 221 °C[4] |

| TGA | Shows thermal stability with decomposition occurring at higher temperatures.[4] |

Impurity Profiling

The identification and control of impurities are critical for ensuring the safety and efficacy of any active pharmaceutical ingredient. For Ledipasvir, potential impurities can arise from starting materials, intermediates, or degradation.[11][12] A variety of related substances and potential degradation products have been identified and can be monitored using validated HPLC methods.[6][11]

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound for research purposes. The detailed protocols, tabulated data, and workflow diagrams offer a practical resource for scientists and researchers in the field of drug development. Adherence to these or similarly validated methods is crucial for obtaining high-purity this compound and for ensuring the reliability and reproducibility of research findings.

References

- 1. WO2016207915A1 - Process for the preparation of ledipasvir - Google Patents [patents.google.com]

- 2. medkoo.com [medkoo.com]

- 3. WO2017195147A1 - Process for the preparation of ledipasvir and intermediates thereof - Google Patents [patents.google.com]

- 4. EP2855478B1 - this compound - Google Patents [patents.google.com]

- 5. EP1477479A1 - Process for the preparation of the D-(-)-tartrate salt of 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-YL)-1-propanol - Google Patents [patents.google.com]

- 6. ijper.org [ijper.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Validated RP-HPLC method for sofosbuvir and ledipasvir in tablets. [wisdomlib.org]

- 9. ijpsr.com [ijpsr.com]

- 10. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | CAS No- 1502654-87-6 | Simson Pharma Limited [simsonpharma.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

Crystalline Structure and Polymorphism of Ledipasvir D-tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledipasvir is a potent, direct-acting antiviral agent developed for the treatment of chronic Hepatitis C Virus (HCV) infection.[1] It functions as a selective inhibitor of the HCV Non-Structural Protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3] By targeting NS5A, Ledipasvir effectively disrupts the viral lifecycle.[3] In pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence solubility, stability, manufacturability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration. This guide provides an in-depth technical overview of the known crystalline forms of Ledipasvir D-tartrate and related polymorphic forms of the Ledipasvir free base.

Mechanism of Action

Ledipasvir's therapeutic effect is achieved by directly binding to the HCV NS5A protein.[4][5] This binding action is thought to prevent the hyperphosphorylation of NS5A, a step that is critical for the replication of the virus.[2] The inhibition of NS5A disrupts the formation of the viral replication complex, thereby halting the production of new viral RNA and the assembly of new virions.[1][3] This targeted mechanism makes Ledipasvir a highly effective component of combination antiviral therapy.

Figure 1: Ledipasvir's inhibitory action on the HCV NS5A protein.

Known Crystalline and Amorphous Forms

Several solid-state forms of Ledipasvir free base and its D-tartrate salt have been identified and characterized. The D-tartrate salt was developed to overcome certain limitations of the free base forms.

-

This compound Crystalline Form: This is a salt form developed to provide advantageous physicochemical properties over the free base. It is characterized by a distinct X-ray powder diffraction (XRPD) pattern and thermal profile.

-

Ledipasvir Free Base Form I: A crystalline form of the free base, identified for reference purposes.[6]

-

Ledipasvir Free Base Form II (Acetone Solvate): A solvated crystalline form that incorporates acetone into its crystal lattice.[7]

-

Ledipasvir Free Base Form III (Anhydrous): An anhydrous crystalline form of the free base.[6]

-

Ledipasvir Form-M1: Another identified crystalline polymorph of the free base.[8]

-

Amorphous Ledipasvir: A non-crystalline form characterized by the absence of long-range molecular order. It typically exhibits higher initial solubility but can be less stable than crystalline forms.[9][10] It is defined by a glass transition temperature (Tg) rather than a sharp melting point.[8]

Physicochemical Characterization Data

The distinct solid-state forms of Ledipasvir are primarily differentiated using XRPD and thermal analysis methods like Differential Scanning Calorimetry (DSC).

X-Ray Powder Diffraction (XRPD) Data

XRPD is a primary technique for identifying crystalline forms, as each polymorph produces a unique diffraction pattern. The characteristic peaks for the known crystalline forms of Ledipasvir and its D-tartrate salt are summarized below.

| Form | Characteristic XRPD Peaks (2θ ± 0.2°) | Reference |

| This compound | 4.0, 9.1, 10.3, 12.7, 19.7, 24.0 | [6] |

| Ledipasvir Form I | 6.8, 12.5, 19.8 | [6] |

| Ledipasvir Form-M1 | 7.1, 9.6, 13.7, 18.2, 20.5 | [8] |

| Ledipasvir Form C | Not fully specified, but distinct from other forms. | [11] |

| Ledipasvir Form D | 6.7, 12.3, 18.2, 23.6 | [11] |

| Ledipasvir Form E | 8.7, 12.3, 18.2, 22.6 | [11] |

Thermal Analysis (DSC) Data

DSC measures the heat flow associated with thermal transitions in a material, such as melting, crystallization, or glass transition, providing key data for polymorph characterization.

| Form | Thermal Event | Temperature (°C) | Reference |

| This compound | Endotherm (Melting) | ~ 221 | [6] |

| Ledipasvir Form III | Endotherm (Melting) | ~ 176 | [6] |

| Amorphous Ledipasvir | Glass Transition (Tg) | ~ 160 | [8] |

| Ledipasvir Form-M1 | Endotherm (Melting) | ~ 168.7 | [8] |

Experimental Methodologies

The discovery and characterization of polymorphic forms require a systematic approach involving controlled crystallization experiments and subsequent analysis.

Polymorph Screening Workflow

A general workflow for polymorph screening is crucial to identify as many crystalline forms as possible. This involves varying solvents, temperatures, and crystallization methods to explore the API's solid-state landscape.

Figure 2: General experimental workflow for polymorph screening.

Preparation of this compound

The crystalline D-tartrate salt of Ledipasvir is synthesized to improve upon the properties of the free base.

-

Protocol: The process involves contacting the Ledipasvir free base (referred to as Compound I in patents) with D-tartaric acid in a suitable solvent system.[6] The mixture is typically stirred, allowing for the formation of the salt, which then crystallizes from the solution. The resulting crystalline solid is isolated via filtration and dried.

X-Ray Powder Diffraction (XRPD)

XRPD is the foremost technique for polymorph identification and characterization.

-

Methodology: A powdered sample is irradiated with a monochromatic X-ray beam. The instrument detects the intensity of the scattered X-rays as a function of the scattering angle (2θ). The resulting diffractogram is a fingerprint of the crystalline solid. For this compound, characterization was performed using a diffractometer with Cu-Kα radiation (wavelength 1.54178 Å).[6]

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of a material and differentiate between polymorphs.

-

Methodology: A small amount of the sample is placed in a pan and heated at a constant rate (e.g., 10.0 °C/minute).[8] The instrument measures the difference in heat flow required to maintain the sample and an inert reference at the same temperature. Endothermic events like melting or desolvation, and exothermic events like crystallization, are recorded. Modulated DSC (MDSC) can also be used to separate reversible and non-reversible thermal events, such as distinguishing a glass transition from a melting peak.[8]

Interconversion and Stability

The various solid forms of Ledipasvir can be interconverted and exhibit different stability and dissolution profiles. The development of the D-tartrate salt was driven by the need for a form with superior properties for formulation.

-

Form Conversion: It was noted that solvated forms, such as the acetone solvate (Form II), could be converted to an anhydrous crystalline form (Form III) through processes like heating to break the solvate.[6]

-

Dissolution Advantages: The crystalline D-tartrate salt of Ledipasvir demonstrates a faster aqueous dissolution rate compared to the crystalline free base forms.[7] While the amorphous free base also has a faster dissolution rate than its crystalline counterparts, the D-tartrate salt offers the benefits of crystallinity (e.g., better stability) alongside improved dissolution.

Figure 3: Relationship and conversion pathways for Ledipasvir solid forms.

Conclusion

The solid-state chemistry of Ledipasvir is complex, with multiple known polymorphic and amorphous forms of the free base, as well as a distinct crystalline D-tartrate salt. The this compound crystalline form offers significant technical advantages, including improved aqueous dissolution rates over the crystalline free base forms, while maintaining the physical stability associated with a crystalline solid. A thorough understanding and characterization of these forms using techniques like XRPD and DSC are essential for ensuring consistent quality, stability, and bioavailability in the final drug product. The selection of the D-tartrate salt for development highlights the critical role of polymorph and salt screening in modern pharmaceutical science.

References

- 1. Ledipasvir - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct binding of ledipasvir to HCV NS5A: mechanism of resistance to an HCV antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP2855478B1 - this compound - Google Patents [patents.google.com]

- 7. WO2014120981A1 - Combination formulation of two antiviral compounds - Google Patents [patents.google.com]

- 8. WO2016193919A1 - Polymorphic form of ledipasvir - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. WO2016145269A1 - Solid state forms ledipasvir and processes for preparation of ledipasvir - Google Patents [patents.google.com]

In Vitro Antiviral Activity of Ledipasvir D-tartrate Against HCV Genotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of Ledipasvir D-tartrate against various Hepatitis C Virus (HCV) genotypes. It includes detailed quantitative data, experimental methodologies, and visual representations of key biological processes and workflows.

Introduction

Ledipasvir, a potent and specific inhibitor of the HCV NS5A protein, is a direct-acting antiviral agent (DAA) pivotal in the treatment of chronic hepatitis C.[1][2] Developed by Gilead Sciences, it is a cornerstone of several combination therapies, most notably in a fixed-dose combination with the NS5B polymerase inhibitor sofosbuvir.[1][3][4][5] Ledipasvir's mechanism of action involves targeting the NS5A protein, a multi-functional phosphoprotein essential for viral RNA replication and virion assembly.[1][2][6] By inhibiting NS5A, Ledipasvir effectively disrupts the HCV life cycle. This document details its in vitro efficacy across different HCV genotypes, the experimental methods used to determine this activity, and its resistance profile.

Quantitative Antiviral Activity

The in vitro potency of Ledipasvir is typically determined using HCV replicon assays. The 50% effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of viral replication.

Table 1: In Vitro EC50 Values of Ledipasvir Against Wild-Type HCV Genotypes

| HCV Genotype | Replicon | EC50 (nM) | Reference |

| Genotype 1a | - | 0.031 | [3][7] |

| Genotype 1b | - | 0.004 | [3][7] |

| Genotype 2a | - | 16 | [3][7] |

| Genotype 2b | - | 180 | [3] |

| Genotype 3a | JFH/3a-NS5A | 141 | [8] |

| Genotype 3a | - | 530 | [3] |

| Genotype 4a | - | 0.11 | [3][7] |

| Genotype 4d | - | 1.1 | [3][7] |

| Genotype 5a | - | 0.15 | [3] |

| Genotype 6a | - | 0.44 | [3] |

| Genotype 6e | - | 29 | [3] |

Note: EC50 values can vary between different studies and replicon systems.

Ledipasvir demonstrates potent, picomolar activity against genotypes 1a and 1b.[3][7] Its activity is also high against genotypes 4a, 4d, 5a, and 6a.[3][7] However, it shows significantly less in vitro activity against genotypes 2a, 2b, 3a, and 6e.[3][7]

Resistance Profile

Resistance to antiviral drugs can emerge through the selection of specific amino acid substitutions in the viral target protein. For Ledipasvir, these are known as resistance-associated substitutions (RASs) in the NS5A protein.

Table 2: Fold-Change in Ledipasvir EC50 for Common NS5A Resistance-Associated Substitutions

| HCV Genotype | NS5A Substitution | Fold-Change in EC50 | Reference |

| Genotype 1a | Y93H | 3,309 | [3] |

| Genotype 1b | Y93H | 1,319 | [3][9] |

| Genotype 1a | Q30E | - | [3] |

Note: Fold-change is calculated as the ratio of the EC50 for the mutant replicon to the EC50 for the wild-type replicon.

In vitro resistance selection studies have identified Y93H as a primary RAS for both genotype 1a and 1b, conferring a significant reduction in susceptibility to Ledipasvir.[3] The Q30E substitution has also been observed in genotype 1a.[3] The presence of baseline NS5A RASs can impact treatment outcomes in clinical settings.[10][11]

Experimental Protocols

The following section outlines the general methodology for an HCV replicon assay used to determine the in vitro antiviral activity of compounds like Ledipasvir.

HCV Replicon Assay Protocol

-

Cell Culture:

-

Human hepatoma cell lines (e.g., Huh-7) that are highly permissive for HCV RNA replication are used.[12]

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

In Vitro Transcription of Replicon RNA:

-

Plasmids containing the HCV subgenomic replicon of the desired genotype are linearized.

-

Replicon RNA is synthesized via in vitro transcription using a T7 RNA polymerase kit.

-

The integrity and concentration of the transcribed RNA are verified.

-

-

Electroporation of Replicon RNA:

-

Cultured Huh-7 cells are harvested and washed with ice-cold, RNase-free phosphate-buffered saline (PBS).

-

A defined number of cells are resuspended in PBS and mixed with the in vitro transcribed replicon RNA.

-

The cell/RNA mixture is transferred to an electroporation cuvette and subjected to an electrical pulse to facilitate RNA entry into the cells.

-

-

Drug Treatment and Selection:

-

Following electroporation, cells are plated in multi-well plates.

-

For stable replicon cell line generation, cells are treated with G418 (a neomycin analog) to select for cells that have successfully incorporated and are replicating the replicon, which carries a neomycin resistance gene.[13]

-

For transient assays, cells are treated with serial dilutions of the antiviral compound (e.g., this compound) for a specified period (typically 48-72 hours).

-

-

Quantification of HCV Replication:

-

The level of HCV RNA replication is quantified. This is often done using a reporter gene (e.g., luciferase) engineered into the replicon.

-

Cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Alternatively, HCV RNA levels can be quantified directly using quantitative reverse transcription PCR (qRT-PCR).

-

-

Data Analysis:

-

The percentage of inhibition of viral replication at each drug concentration is calculated relative to a no-drug control.

-

The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of Ledipasvir and the general workflow of an HCV replicon assay.

Caption: Mechanism of Ledipasvir Action on the HCV Replication Complex.

Caption: General Workflow of an In Vitro HCV Replicon Assay.

Conclusion

This compound exhibits potent and genotype-specific in vitro antiviral activity against HCV. Its high efficacy against genotypes 1, 4, 5, and 6 has been a significant factor in the success of modern HCV treatment regimens. Understanding its activity profile, the mechanisms of resistance, and the experimental methods used for its evaluation is crucial for ongoing research and the development of next-generation antiviral therapies. The data and protocols presented in this guide serve as a valuable resource for professionals in the field of virology and drug discovery.

References

- 1. Ledipasvir - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Harvoni (ledipasvir/sofosbuvir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 7. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ledipasvir (D-tartrate) | 1502654-87-6 [chemicalbook.com]

- 9. Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NS5A Resistance-Associated Substitutions in Patients with Genotype 1 Hepatitis C Virus: Prevalence and Effect on Treatment Outcome [natap.org]

- 11. Prevalence and impact of baseline resistance-associated substitutions on the efficacy of ledipasvir/sofosbuvir or simeprevir/sofosbuvir against GT1 HCV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

An In-Depth Technical Guide to the Binding Affinity of Ledipasvir D-tartrate to Recombinant NS5A Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity between the direct-acting antiviral agent Ledipasvir D-tartrate and the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). This document details the quantitative binding data, the experimental protocols for its determination, and visual representations of the underlying molecular interactions and pathways.

Quantitative Binding Affinity Data

Ledipasvir binds directly and with high affinity to recombinant, full-length NS5A protein. The binding is saturable and specific. In contrast, the Y93H mutant form of NS5A, which is known to confer resistance to Ledipasvir, exhibits significantly diminished binding.[1] The key binding affinity parameter, the dissociation constant (Kd), quantifies the strength of this interaction.

| Compound | Protein | Dissociation Constant (Kd) |

| Ledipasvir | Recombinant full-length NS5A-6HIS (Wild-Type) | 58.9 ± 6.6 nM |

| Ledipasvir | Recombinant full-length NS5A-Y93H-6HIS (Mutant) | Undetectable |

Table 1: Binding Affinity of Ledipasvir to Wild-Type and Resistant Mutant NS5A Protein. [1]

Experimental Protocols

The following protocols are detailed based on the methodologies used to determine the binding affinity of Ledipasvir to recombinant NS5A.

Expression and Purification of Recombinant NS5A-6HIS Protein

A recombinant baculovirus expression system is utilized for the production of full-length NS5A with a C-terminal 6X-His tag (NS5A-6HIS) in Sf9 insect cells.

-

Vector Construction: The nucleotide sequence for the full-length NS5A (genotype 1b, Con1) is amplified and cloned into a baculovirus transfer vector.

-

Baculovirus Production: The recombinant transfer vector is used to generate a high-titer recombinant baculovirus stock.

-

Protein Expression: Sf9 cells are infected with the recombinant baculovirus to express the NS5A-6HIS protein.

-

Purification:

-

Infected Sf9 cells are harvested and lysed.

-

The membrane-bound NS5A-6HIS is solubilized using the detergent C12E8.

-

The solubilized protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Radioligand Binding Assay

This assay is performed to directly measure the binding of tritium-labeled Ledipasvir (³H-LDV) to the purified recombinant NS5A-6HIS protein.[1]

-

Materials:

-

³H-Ledipasvir (specific activity: 12.3 Ci/mmol)

-

Purified recombinant NS5A-6HIS protein

-

Unlabeled Ledipasvir

-

Ni-NTA-agarose beads

-

Buffer C (composition not specified in the provided search results)

-

Buffer A (composition not specified in the provided search results)

-

Elution Buffer: Buffer A containing 300 mM imidazole

-

Scintillation counter

-

-

Procedure:

-

Binding Reaction: In a final volume of 200 μl of buffer C, 50 nM of purified NS5A-6HIS is mixed with varying concentrations of ³H-LDV. For determining non-specific binding, a parallel set of reactions is prepared in the presence of 100 μM of unlabeled Ledipasvir.

-

Incubation: The reaction mixtures are incubated for 4 hours at room temperature.[1]

-

Column Preparation: 2-ml columns are packed with 0.25 ml of Ni-NTA-agarose beads.

-

Binding to Resin: The reaction mixtures are loaded onto the prepared Ni-NTA columns, allowing the His-tagged NS5A protein (and any bound ³H-LDV) to bind to the resin.

-

Washing: Each column is washed with 5 ml of buffer A to remove unbound ³H-LDV.[1]

-

Elution: The ³H-LDV bound protein is eluted from the column with 1.5 ml of elution buffer (buffer A with 300 mM imidazole).[1]

-

Quantification: The amount of eluted ³H-LDV is quantified by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The dissociation constant (Kd) and maximum specific binding (Bmax) are determined by fitting the specific binding data to a single-site binding model.

-

Visualizations

The following diagrams illustrate key processes and relationships in the interaction between Ledipasvir and NS5A.

Caption: Experimental workflow for determining the binding affinity of Ledipasvir to recombinant NS5A.

Caption: Conceptual diagram of Ledipasvir binding to wild-type and Y93H mutant NS5A.

Caption: Simplified signaling pathway of NS5A phosphorylation and its inhibition by Ledipasvir.

References

A Deep Dive into Ledipasvir D-tartrate Resistance in HCV Replicon Systems

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying resistance to Ledipasvir D-tartrate, a potent direct-acting antiviral agent against the Hepatitis C Virus (HCV), within the context of HCV replicon cell culture systems. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of Ledipasvir resistance, including the experimental methodologies used for its characterization.

Introduction to Ledipasvir and its Target: The HCV NS5A Protein

Ledipasvir is a highly effective inhibitor of the HCV Non-Structural Protein 5A (NS5A).[1] NS5A is a multifunctional phosphoprotein essential for the HCV life cycle, playing critical roles in both viral RNA replication and the assembly of new virus particles.[2][3] Although it has no known enzymatic function, NS5A acts as a crucial organizer of the viral replication complex by interacting with other viral and host cell proteins.[4][5] Ledipasvir exerts its antiviral effect through direct binding to NS5A, which is thought to prevent the hyperphosphorylation of NS5A, a step necessary for the production of viral proteins.[1][6] This inhibition disrupts the formation of the replication complex and ultimately suppresses viral replication.[7]

The Core Mechanism of Ledipasvir Resistance: Reduced Binding Affinity

The primary mechanism of resistance to Ledipasvir in HCV replicon cells is the emergence of specific amino acid substitutions in the NS5A protein.[8][9] These mutations, known as Resistance-Associated Substitutions (RASs), reduce the binding affinity of Ledipasvir to its NS5A target.[6][9] This diminished binding allows the NS5A protein to maintain its function in viral replication even in the presence of the drug.

Studies have demonstrated that Ledipasvir binds directly and with high affinity to wild-type NS5A.[8][9] However, mutant forms of NS5A, such as those with the Y93H substitution, exhibit significantly reduced binding to the drug.[9] This direct correlation between reduced binding and resistance underscores the fundamental principle of Ledipasvir's mechanism of resistance.

Key Resistance-Associated Substitutions (RASs)

In vitro resistance selection studies using HCV replicon cells have identified several key RASs in the N-terminal region of NS5A that confer resistance to Ledipasvir. The most prominent and clinically relevant of these are substitutions at positions Q30, L31, and Y93.

Quantitative Analysis of Ledipasvir Resistance

The level of resistance conferred by different NS5A RASs is typically quantified by the fold-change in the 50% effective concentration (EC50) of the drug required to inhibit HCV replication in replicon cells, as compared to the wild-type replicon. The following tables summarize the quantitative data on the fold-change in EC50 for key Ledipasvir RASs in HCV genotypes 1a and 1b.

Table 1: Fold-Change in EC50 for Ledipasvir against NS5A RASs in HCV Genotype 1a Replicons

| NS5A Substitution | Fold-Change in EC50 vs. Wild-Type |

| Q30E | 952 |

| Q30H/R | >100 |

| M28T | 61 |

| L31M | >100 |

| Y93H | 3,309 |

Data compiled from multiple sources.[6][10][11]

Table 2: Fold-Change in EC50 for Ledipasvir against NS5A RASs in HCV Genotype 1b Replicons

| NS5A Substitution | Fold-Change in EC50 vs. Wild-Type |

| L31V | <100 |

| L31V/Y93H | >1,000 |

| Y93H | 1,319 |

Data compiled from multiple sources.[6][12]

It is important to note that while single mutations can confer significant resistance, combinations of RASs can lead to even higher levels of resistance.[12]

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. pubcompare.ai [pubcompare.ai]

- 3. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 4. abo.com.pl [abo.com.pl]

- 5. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsrp.org [ijsrp.org]

- 7. researchgate.net [researchgate.net]

- 8. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Colony-forming assays reveal enhanced suppression of hepatitis C virus replication using combinations of direct-acting antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

Pharmacokinetic Profile of Ledipasvir D-tartrate in Animal Models: A Technical Guide

Abstract: Ledipasvir, a potent direct-acting antiviral agent, is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As an inhibitor of the HCV Non-Structural Protein 5A (NS5A), it effectively disrupts viral RNA replication and virion assembly.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetic profile of Ledipasvir, with a focus on data derived from animal models, supplemented by key human pharmacokinetic findings to provide a fuller picture for researchers and drug development professionals. While detailed pharmacokinetic data in animal models is limited in publicly accessible literature, this document synthesizes available preclinical safety and exposure data with established human parameters. It covers the absorption, distribution, metabolism, and excretion (ADME) of Ledipasvir, presents quantitative data in tabular format, outlines generalized experimental protocols for animal pharmacokinetic studies, and includes visualizations of its mechanism of action and experimental workflows.

Introduction to Ledipasvir

Ledipasvir is a highly effective antiviral drug used in combination therapy, most notably with sofosbuvir, to treat chronic HCV infections, particularly genotypes 1, 4, 5, and 6.[2] Its mechanism of action involves the targeted inhibition of HCV NS5A, a multifunctional phosphoprotein essential for the virus's life cycle.[3][4] By binding to NS5A, Ledipasvir is thought to prevent the hyperphosphorylation of the protein, a step crucial for viral production, thus halting both viral RNA replication and the assembly of new virus particles.[1][2][5] The D-tartrate salt form is utilized in pharmaceutical formulations.

Pharmacokinetic Profile

The pharmacokinetic properties of Ledipasvir have been primarily characterized in human studies. It exhibits a favorable profile for once-daily oral administration.

Absorption

Distribution

Ledipasvir is extensively bound to human plasma proteins, at a rate greater than 99.8%.[1][8] This high degree of protein binding suggests that the volume of distribution is likely moderate. The specific volume of distribution in animal models has not been detailed in the reviewed literature.

Metabolism

Metabolism is a very minor elimination pathway for Ledipasvir. In vitro studies using human liver enzymes (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) showed no detectable metabolism.[1][5][8] There is evidence of slow oxidative metabolism through an unknown mechanism.[1][8] Systemic exposure is almost exclusively (>98%) to the parent drug.[1]

Excretion

The primary route of elimination for Ledipasvir is through biliary excretion of the unchanged drug.[1][8] Following a single oral dose of radiolabeled [14C]-ledipasvir in humans, approximately 86% of the radioactivity was recovered in the feces, with unchanged Ledipasvir accounting for 70% of the administered dose.[1][5] A minor oxidative metabolite, M19, accounted for 2.2% of the dose in feces.[1][5] Renal excretion is a minor pathway, accounting for only about 1% of the administered dose.[1][8] The median terminal half-life of Ledipasvir in humans is long, approximately 47 hours, which supports a once-daily dosing regimen.[1][6][7][10]

Data Presentation: Pharmacokinetic Parameters

Due to the limited availability of specific pharmacokinetic values for Ledipasvir in animal models, the following table summarizes the key parameters observed in human clinical and pharmacological studies.

| Parameter | Value | Species | Notes |

| Tmax (Time to Peak Plasma Conc.) | 4.0 - 4.5 hours | Human | [1][6][7][9] |

| Cmax (Peak Plasma Concentration) | 323 ng/mL | Human | Geometric mean at steady-state.[1][8] |

| AUC0-24 (Area Under the Curve) | 7290 ng·hr/mL | Human | Geometric mean at steady-state.[8][9] |

| Protein Binding | >99.8% | Human | [1][8] |

| Terminal Half-life (t½) | 47 hours | Human | [1][6][7][10] |

| Primary Route of Excretion | Biliary / Fecal | Human | ~86% of dose recovered in feces.[1][5] |

| Metabolism | Minimal | Human | Slow oxidative metabolism via unknown mechanism.[1][8] |

| Renal Clearance | ~1% | Human | [8] |

The following table conceptualizes the type of data available from preclinical animal studies mentioned in regulatory documents.

| Animal Model | Study Type | Dosing | Key Findings |

| Rat | Fetal Development Toxicology | Not Specified | No effects on fetal development observed. AUC exposure was approximately 4-fold the human exposure at the recommended clinical dose.[9] |

| Rabbit | Fetal Development Toxicology | Not Specified | No effects on fetal development observed. AUC exposure was approximately 2-fold the human exposure at the recommended clinical dose.[9] |

| Dog | Bioavailability Study | Oral | Mentioned in the context of Sofosbuvir, indicating dogs are a common non-rodent species for such studies.[11] |

Experimental Protocols

Detailed protocols for specific Ledipasvir animal studies are proprietary. However, a generalized experimental protocol for conducting a pharmacokinetic study in an animal model, such as a rat or dog, is outlined below.

Objective: To determine the pharmacokinetic profile of Ledipasvir D-tartrate following a single oral (PO) and intravenous (IV) administration.

1. Animal Model:

-

Species: Sprague-Dawley rats (n=6 per group) or Beagle dogs (n=4 per group).

-

Health Status: Healthy, specific-pathogen-free, and acclimatized to the facility for at least one week.

-

Housing: Housed in controlled conditions (temperature, humidity, 12-hour light/dark cycle) with free access to standard chow and water, except for pre-dose fasting.

2. Dosing and Administration:

-

Fasting: Animals are fasted overnight (approx. 12 hours) before dosing.

-

Formulation: this compound is dissolved/suspended in an appropriate vehicle (e.g., 0.5% methylcellulose).

-

Intravenous (IV) Group: Administered a single dose (e.g., 2 mg/kg) via the caudal vein (rats) or cephalic vein (dogs) to determine clearance, volume of distribution, and terminal half-life.

-

Oral (PO) Group: Administered a single dose (e.g., 10 mg/kg) via oral gavage. This group is used to determine absorption characteristics (Cmax, Tmax) and oral bioavailability (F%).

3. Sample Collection:

-

Blood Sampling: Serial blood samples (e.g., 0.2 mL for rats, 1 mL for dogs) are collected from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

-

Time Points: Pre-dose (0 hr), and at multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours.

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate plasma. The plasma is then transferred to labeled tubes and stored at -80°C until analysis.

4. Bioanalytical Method:

-

Technique: Ledipasvir concentrations in plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

5. Pharmacokinetic Analysis:

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.

-

Parameters Calculated: Cmax, Tmax, AUC(0-t), AUC(0-inf), t½, Clearance (CL), and Volume of distribution (Vd). Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Mechanism of Action of Ledipasvir

Caption: Ledipasvir inhibits the HCV NS5A protein, blocking viral replication and assembly.

Generalized Workflow for Animal Pharmacokinetic Study

Caption: A typical experimental workflow for an animal pharmacokinetic (PK) study.

Ledipasvir Physiological Disposition

Caption: The physiological pathway of Ledipasvir from administration to excretion.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ledipasvir - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. rroij.com [rroij.com]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Ledipasvir/Sofosbuvir, a Fixed-Dose Combination Tablet for the Treatment of Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Ledipasvir/sofosbuvir - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Ledipasvir D-Tartrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Ledipasvir D-tartrate, a key active pharmaceutical ingredient in the treatment of Hepatitis C. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on the solubility of this compound in common laboratory solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Understanding the Solubility Profile of this compound

Ledipasvir, as a free base, exhibits low aqueous solubility. It is practically insoluble, with a solubility of less than 0.1 mg/mL across a pH range of 3.0 to 7.5. Its solubility sees a slight increase to 1.1 mg/mL at a pH below 2.3[1]. The intrinsic solubility of the amorphous free base is noted to be approximately 0.04 µg/mL[2].

Table 1: Summary of Available Solubility Data for Ledipasvir and its D-Tartrate Salt

| Compound Form | Solvent/Condition | Solubility |

| Ledipasvir (Free Base) | pH 3.0 - 7.5 | < 0.1 mg/mL[1] |

| Ledipasvir (Free Base) | pH < 2.3 | 1.1 mg/mL[1] |

| Ledipasvir (Amorphous Free Base) | Intrinsic Solubility | 0.04 µg/mL[2] |

| This compound | Water | Soluble (quantitative data not specified)[3] |

| This compound | Methanol | Soluble (quantitative data not specified)[3] |

| This compound | Ethanol | Soluble (quantitative data not specified)[3] |

Experimental Protocol for Solubility Determination

A robust and validated analytical method is crucial for the accurate determination of solubility. Based on established methods for the analysis of Ledipasvir, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound reference standard

-

Selected laboratory solvent (e.g., methanol, ethanol, water)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid or sodium hydroxide (for pH adjustment)

-

0.45 µm syringe filters

Equipment:

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge

-

HPLC system with UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., methanol).

-

From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed container.

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

-

-

HPLC Analysis:

-

Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0) and acetonitrile in a specific ratio (e.g., 50:50 v/v)[1].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection Wavelength: 254 nm or 330 nm are commonly used for Ledipasvir[1][4].

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Inject the prepared standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the diluted sample solution.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the test solvent by accounting for the dilution factor.

-

Visualizing the Workflow

The following diagrams illustrate the key processes involved in determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Caption: Logical flow of the HPLC analysis for solubility quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. US10039779B2 - Combination formulation of two antiviral compounds - Google Patents [patents.google.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Ledipasvir D-tartrate on Hepatitis C Virus: A Technical Guide to its Mechanism in RNA Replication and Virion Assembly

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ledipasvir, a potent direct-acting antiviral agent, has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection. As an inhibitor of the HCV non-structural protein 5A (NS5A), Ledipasvir exerts a dual-pronged attack on the viral lifecycle, effectively crippling both RNA replication and the assembly of new, infectious virions. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Ledipasvir's efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of the key viral processes it disrupts. Understanding these intricate interactions is paramount for the ongoing development of novel anti-HCV therapeutics and for managing the emergence of drug resistance.

Introduction to Ledipasvir and its Target: The Multifunctional NS5A Protein

Ledipasvir is a highly effective inhibitor of the Hepatitis C Virus (HCV) NS5A protein, a critical component for both viral RNA replication and the assembly of progeny virions.[1][2] While NS5A has no known enzymatic function, it acts as a central organizer within the viral replication complex, interacting with a multitude of viral and host factors.[2][3] The protein is involved in the formation of the membranous web, a specialized intracellular structure derived from the endoplasmic reticulum that serves as the site of HCV RNA synthesis.[2] Furthermore, NS5A plays a crucial role in the later stages of the viral lifecycle, facilitating the assembly of new virus particles.[4]

Ledipasvir's mechanism of action is postulated to involve the prevention of NS5A hyperphosphorylation, a process essential for viral production.[1] By binding directly to NS5A, Ledipasvir disrupts its normal function, leading to a rapid decline in viral load.[4][5] This direct interaction has been confirmed through studies showing that mutations conferring resistance to Ledipasvir are located in the NS5A protein and that these mutations reduce the binding affinity of the drug.[4][5]

Quantitative Efficacy of Ledipasvir Across HCV Genotypes

The antiviral activity of Ledipasvir has been quantified in cell-based HCV replicon assays, which measure the inhibition of viral RNA replication. The 50% effective concentration (EC50) is a standard measure of a drug's potency. Ledipasvir exhibits potent, picomolar activity against HCV genotypes 1a and 1b. Its activity against other genotypes varies, with lower efficacy observed against genotypes 2 and 3.[1][6][7]

| HCV Genotype | Isolate | EC50 (nM) | Reference |

| Genotype 1a | H77 | 0.031 | [6] |

| Genotype 1b | Con-1 | 0.004 | [6] |

| Genotype 2a | JFH-1 (L31) | 21 | [6] |

| Genotype 2a | J6 (M31) | 249 | [6] |

| Genotype 2b | 16 - 530 | [6] | |

| Genotype 3a | 16 - 530 | [6] | |

| Genotype 4a | 0.11 - 1.1 | [6] | |

| Genotype 4d | 0.11 - 1.1 | [6] | |

| Genotype 5a | 0.11 - 1.1 | [6] | |

| Genotype 6a | 0.11 - 1.1 | [6] | |

| Genotype 6e | 16 - 530 | [6] |

Table 1: In Vitro Antiviral Activity of Ledipasvir (EC50) Against a Panel of HCV Genotypes.

Resistance to Ledipasvir is primarily associated with specific amino acid substitutions in the NS5A protein.[8][9] The most common resistance-associated substitutions (RASs) are found at positions M28, Q30, L31, and Y93 in genotype 1a, and L31 and Y93 in genotype 1b.[9] The presence of these RASs can significantly reduce the susceptibility of the virus to Ledipasvir.[10][11]

Experimental Protocols

HCV Replicon Assay for Antiviral Activity

This protocol describes a luciferase-based assay to determine the EC50 of antiviral compounds against HCV replication.

Materials:

-

Huh-7 cell lines stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b or 2a).[12]

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), GlutaMAX, penicillin, streptomycin, and non-essential amino acids (NEAA).

-

G418 (Geneticin) for selection of replicon-containing cells.

-

384-well cell culture plates.

-

Test compounds (e.g., Ledipasvir D-tartrate) serially diluted in DMSO.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the HCV replicon cells in 384-well plates at a density of 2,000 cells per well in 90 µL of culture medium without G418.[12]

-

Compound Addition: Add 0.4 µL of serially diluted test compounds to the wells, creating a 10-point dose-titration. Include DMSO-only wells as a negative control and a combination of potent HCV inhibitors as a positive control.[12]

-

Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.[12]

-

Luciferase Assay: After incubation, lyse the cells and measure the Renilla luciferase activity using a luminometer according to the manufacturer's instructions.[13][14]

-

Data Analysis: Normalize the luciferase signals to the controls and plot the percentage of inhibition against the compound concentration. Calculate the EC50 value using a four-parameter non-linear regression analysis.[12]

Infectious HCV (HCVcc) Production and Titration Assay

This protocol outlines the generation of infectious HCV particles in cell culture and their subsequent titration.

Materials:

-

Huh-7.5 cells (or other permissive cell lines).

-

In vitro transcribed full-length HCV genomic RNA (e.g., JFH-1 strain).

-

Electroporation cuvettes and electroporator.

-

96-well cell culture plates.

-

Primary antibody against an HCV protein (e.g., Core or NS5A).

-

Fluorescently labeled secondary antibody.

-

Fluorescence microscope.

Procedure:

-

RNA Transfection: Transfect Huh-7.5 cells with in vitro transcribed HCV RNA via electroporation.[15][16]

-

Virus Propagation: Plate the transfected cells and collect the culture supernatant at various time points post-transfection. This supernatant contains the infectious HCV particles (HCVcc).[14][15]

-

Virus Titration (Focus-Forming Unit Assay):

-

Seed naive Huh-7.5 cells in 96-well plates.

-

Perform serial 10-fold dilutions of the collected HCVcc-containing supernatant and inoculate the cells.[16][17]

-

After 48-72 hours of incubation, fix the cells and perform immunofluorescence staining for an HCV protein.[15][17]

-

Count the number of infected cell clusters (foci) under a fluorescence microscope.[15]

-

Calculate the virus titer in focus-forming units per milliliter (FFU/mL).[15]

-

Immunoelectron Microscopy for Virion Visualization

This protocol provides a general workflow for the visualization of HCV particles using immunoelectron microscopy.

Materials:

-

HCV-containing sample (e.g., concentrated cell culture supernatant or patient plasma).

-

Primary antibody specific to an HCV envelope protein.

-

Secondary antibody conjugated to gold particles.

-

Electron microscopy grids.

-

Negative staining solution (e.g., uranyl acetate).

-

Transmission Electron Microscope (TEM).

Procedure:

-

Immunocapture: Coat electron microscopy grids with a capture antibody (e.g., Protein A) followed by the primary anti-HCV antibody. Incubate the grids with the HCV-containing sample to capture the virions.[18]

-

Immunolabeling: Incubate the grids with the gold-conjugated secondary antibody to label the captured virions.[19]

-

Negative Staining: Stain the grids with a heavy metal salt solution to enhance contrast.[20]

-

TEM Imaging: Visualize the grids using a transmission electron microscope. HCV particles will appear as spherical structures with the gold particles indicating the presence of the targeted viral protein.[18][19]

Visualizing the Mechanism of Action: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes affected by Ledipasvir.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 3. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct binding of ledipasvir to HCV NS5A: mechanism of resistance to an HCV antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of Chronic Hepatitis C Genotype 3 With Ledipasvir and Sofosbuvir: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NS5A Resistance-Associated Substitutions in Patients with Genotype 1 Hepatitis C Virus: Prevalence and Effect on Treatment Outcome [natap.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. HCV Subgenomic Replicon Assay. [bio-protocol.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. journals.asm.org [journals.asm.org]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. lmmunoelectron Microscopic Characterization of HCV | Springer Nature Experiments [experiments.springernature.com]

Ledipasvir D-tartrate: An In-Depth Technical Review of Preclinical and Clinical Pharmacology with a Focus on Potential Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ledipasvir, a potent direct-acting antiviral agent, is a cornerstone in the curative treatment of chronic Hepatitis C Virus (HCV) infection. As an inhibitor of the HCV non-structural protein 5A (NS5A), its mechanism of action is highly specific to the viral replication cycle. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacology of Ledipasvir D-tartrate. While extensive clinical safety data is available, detailed quantitative results from broad, preclinical off-target screening panels are not publicly disclosed and are considered proprietary information by the manufacturer. Regulatory assessments have concluded a favorable safety profile based on these non-clinical studies. This document synthesizes the available information, focusing on the established pharmacology, metabolism, and clinically observed effects, while clearly delineating the areas where specific preclinical off-target data is not available in the public domain.

Introduction

Ledipasvir (formerly GS-5885) is a highly potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein, a key component of the viral replication complex.[1][2] It is administered orally as a fixed-dose combination with the NS5B polymerase inhibitor sofosbuvir for the treatment of chronic HCV infection. The high specificity of Ledipasvir for its viral target suggests a low potential for off-target interactions with host cellular machinery. This guide will delve into the known pharmacological profile of this compound, with a particular focus on summarizing the available information regarding its potential for off-target effects based on preclinical safety pharmacology assessments mentioned in regulatory documents and the broader scientific literature.

On-Target Pharmacology: Inhibition of HCV NS5A

Ledipasvir's primary mechanism of action is the inhibition of the HCV NS5A protein. NS5A is a multifunctional phosphoprotein that plays a crucial role in both viral RNA replication and the assembly of new virion particles. By binding to NS5A, Ledipasvir disrupts its normal function, thereby halting the viral life cycle.

Signaling Pathway of Ledipasvir's On-Target Action

Caption: Mechanism of Ledipasvir's antiviral action.

Preclinical Safety Pharmacology and Potential Off-Target Effects

It is standard practice in drug development to screen investigational compounds against a wide array of off-targets to identify potential liabilities. These panels typically include:

-

Kinase Panels: To assess for unintended inhibition of human kinases, which can lead to various toxicities.

-

G-Protein Coupled Receptor (GPCR) Panels: To screen for interactions with a large family of receptors involved in numerous physiological processes.

-

Ion Channel Panels: To evaluate effects on cardiac and neuronal ion channels, which is critical for assessing cardiovascular and central nervous system safety.

-

Nuclear Receptor Panels: To check for unintended hormonal effects.

-

Transporter Panels: To identify interactions with drug transporters that can lead to drug-drug interactions.

While specific data from these panels for Ledipasvir are not publicly available, the EMA assessment report notes that in vitro studies showed no significant change in cell viability at concentrations significantly higher than those used clinically, suggesting a low potential for general cytotoxicity.[3] Furthermore, a review article mentioned that Ledipasvir "is not known to cause any significant cytotoxicity in other cell lines" and "only shows antiviral activity against HCV".[1]

Known Interactions with Host Proteins

The known interactions of Ledipasvir with host proteins are primarily with drug transporters.

| Transporter | Interaction | Consequence |

| P-glycoprotein (P-gp) | Substrate & Inhibitor | Co-administration with P-gp inducers can decrease Ledipasvir levels. As an inhibitor, Ledipasvir can increase the absorption of other P-gp substrates. |

| Breast Cancer Resistance Protein (BCRP) | Substrate & Inhibitor | Similar to P-gp, inducers can lower Ledipasvir concentrations, and Ledipasvir can increase levels of other BCRP substrates. |

Experimental Workflow for Off-Target Screening

The following diagram illustrates a typical workflow for preclinical in vitro safety pharmacology screening, which Ledipasvir would have undergone during its development.

Caption: Typical workflow for preclinical off-target screening.

Metabolism and Pharmacokinetics

Understanding the metabolic profile of a drug is crucial for predicting potential drug-drug interactions. In vitro studies have shown that Ledipasvir is not significantly metabolized by the major cytochrome P450 (CYP) isoenzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4). This low level of CYP-mediated metabolism reduces the likelihood of metabolic drug-drug interactions with co-administered medications that are substrates, inhibitors, or inducers of these enzymes.

| Pharmacokinetic Parameter | Value |

| Metabolism | Minimal, not a substrate for major CYP450 enzymes. |

| Elimination | Primarily excreted unchanged in the feces. |

| Plasma Protein Binding | >99.8% |

| Terminal Half-life | Approximately 47 hours |

Clinically Observed Adverse Effects

The clinical safety profile of Ledipasvir, primarily in combination with Sofosbuvir, has been well-characterized through extensive clinical trials. The most commonly reported adverse events are generally mild and transient.

| Adverse Event | Frequency in Clinical Trials |

| Fatigue | Commonly reported |

| Headache | Commonly reported |

| Nausea | Reported |

| Diarrhea | Reported |

| Insomnia | Reported |

It is important to note that these adverse events were observed with the combination therapy, and the contribution of each component is not always clear. No consistent pattern of off-target-related adverse events has been identified in the clinical data.

Conclusion

This compound is a highly effective and specific inhibitor of the HCV NS5A protein. While detailed quantitative data from comprehensive preclinical off-target screening panels are not publicly available, the existing information from regulatory assessments and the lack of a clinical signal for broad off-target effects suggest a favorable safety profile. The primary known interactions with host proteins are limited to the drug transporters P-gp and BCRP. The minimal metabolism of Ledipasvir by CYP450 enzymes further contributes to its predictable pharmacokinetic profile and lower potential for certain drug-drug interactions. For drug development professionals, the case of Ledipasvir highlights the importance of thorough preclinical safety pharmacology assessments, even for drugs with highly specific targets. While the detailed results of these studies may remain proprietary, their outcomes, as summarized in regulatory documents, are crucial for advancing a drug candidate. Future research and potential data disclosures could provide a more granular understanding of the off-target profile of Ledipasvir.

References

- 1. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of ledipasvir (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

Unlocking Potent Antiviral Synergies: An In-Depth Technical Guide to the In Vitro Combination Potential of Ledipasvir

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – November 13, 2025 – In the ongoing battle against viral diseases, the strategic combination of antiviral agents represents a cornerstone of modern therapeutic development. This technical guide delves into the synergistic potential of Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein, when combined with other antiviral agents in vitro. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the experimental frameworks, quantitative data, and mechanistic insights that underpin the rationale for combination therapies involving Ledipasvir.

Ledipasvir, as a direct-acting antiviral (DAA), has demonstrated significant efficacy, particularly against HCV genotypes 1a, 1b, 4a, and 5a.[1] Its primary mechanism of action involves the inhibition of the HCV NS5A protein, a multi-functional phosphoprotein essential for viral RNA replication and virion assembly.[1][2] While its precise mechanism is still under investigation, it is understood to interfere with the hyperphosphorylation of NS5A, a critical step for viral production.[1] In vitro studies have consistently shown that the true potential of Ledipasvir is unlocked when used in concert with other DAAs targeting different stages of the viral life cycle, leading to additive or synergistic antiviral effects.[3]

Quantitative Analysis of Ledipasvir's Synergistic Potential

The synergistic or additive interaction of Ledipasvir with other antiviral agents is a key factor in the development of highly effective combination therapies. In vitro studies utilizing HCV replicon systems have been instrumental in quantifying these interactions. The following tables summarize the 50% effective concentration (EC50) values for Ledipasvir alone and in combination with other prominent antivirals.

| Antiviral Agent | Virus Genotype/Replicon | EC50 (nM) | Reference |

| Ledipasvir (LDV) | Genotype 1a | 0.031 | [3] |

| Genotype 1b | 0.004 | [3] | |

| Genotype 4a | 0.11 - 1.1 | [3] | |

| Genotype 5a | 0.11 - 1.1 | [3] | |

| Genotype 6a | 0.11 - 1.1 | [3] | |

| Genotype 2a | 16 - 530 | [3] | |

| Genotype 3a | 16 - 530 | [3] | |

| Table 1: In Vitro Antiviral Activity of Ledipasvir Against Various HCV Genotypes. |

In combination studies, Ledipasvir has shown favorable interactions with various classes of anti-HCV agents. A pivotal study demonstrated that Ledipasvir exhibits additive to moderately synergistic activity when combined with NS3/4A protease inhibitors and the nucleotide NS5B polymerase inhibitor, sofosbuvir.[3] Furthermore, minor to moderate antiviral synergy was observed when Ledipasvir was combined with interferon-alpha and ribavirin, respectively.[3]

| Combination | Interaction | Reference |

| Ledipasvir + Sofosbuvir (NS5B Inhibitor) | Additive to Moderately Synergistic | [3] |

| Ledipasvir + NS3/4A Protease Inhibitors | Additive to Moderately Synergistic | [3] |

| Ledipasvir + Ribavirin | Moderate Synergy | [3] |

| Ledipasvir + Interferon-alpha | Minor Synergy | [3] |

| Table 2: Summary of In Vitro Drug Interaction Analysis of Ledipasvir with Other Antiviral Agents. |

Experimental Protocols for Assessing Synergy

The in vitro evaluation of antiviral synergy is critical for the preclinical development of combination therapies. The HCV replicon assay is a widely used and robust method for these assessments.

HCV Replicon Assay for Antiviral Synergy

Objective: To determine the in vitro efficacy of antiviral agents, alone and in combination, against HCV replication.

Cell Line: Human hepatoma cell lines, such as Huh-7 and its derivatives (e.g., Huh-7.5.1), are commonly used as they are highly permissive for HCV replication.[4][5]

Replicon Constructs: Subgenomic HCV replicons are utilized, which contain the viral non-structural proteins necessary for RNA replication but lack the structural proteins, rendering them non-infectious. These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.

Experimental Procedure:

-

Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into 96- or 384-well plates and incubated to allow for cell adherence.

-

Compound Addition: The antiviral agents are serially diluted and added to the cells individually and in various combination ratios. A checkerboard titration pattern is often employed to cover a wide range of concentrations for both drugs.

-

Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the antiviral agents to exert their effects.

-

Quantification of Replication: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence).

-

Cytotoxicity Assessment: A parallel assay is often performed to assess the cytotoxicity of the compounds at the tested concentrations to ensure that the observed reduction in replication is not due to cell death.

Data Analysis:

The interaction between the antiviral agents is quantified using mathematical models, such as the Chou-Talalay method, which calculates a Combination Index (CI).

-

CI < 1: Indicates synergy

-

CI = 1: Indicates an additive effect

-

CI > 1: Indicates antagonism

Visualizing the Core Concepts

To better illustrate the principles and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: HCV lifecycle and targets of direct-acting antivirals.

References